5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid
Description
5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid is a synthetic small molecule characterized by a salicylic acid backbone (2-hydroxybenzoic acid) modified with a 3,5-dimethylisoxazole sulfonamido group at the 5-position. This structural configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity via the sulfonamido group and increased lipophilicity due to the dimethylisoxazole moiety. While its exact biological targets remain under investigation, analogs of this compound class have demonstrated activity as kinase inhibitors, particularly targeting Ephrin receptors, which are implicated in cancer and neurodegenerative diseases .
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S/c1-6-11(7(2)20-13-6)21(18,19)14-8-3-4-10(15)9(5-8)12(16)17/h3-5,14-15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOAWZGHIQCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Sulfonation: The isoxazole ring is then sulfonated using a sulfonating agent such as chlorosulfonic acid.
Coupling with Hydroxybenzoic Acid: The sulfonated isoxazole is then coupled with 2-hydroxybenzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The hydroxybenzoic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest structural analogs include derivatives of 2-hydroxybenzoic acid with substituted aromatic or heterocyclic groups. Two notable examples from published studies are:
- Compound 1 : 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid
- Compound 2 : 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid
Functional Implications
Binding Affinity to EphA4 Receptor :
- Compounds 1 and 2 were tested for binding to the EphA4 receptor using isothermal titration calorimetry (ITC). Compound 2 exhibited stronger binding (ΔG = −8.2 kcal/mol) compared to Compound 1 (ΔG = −7.6 kcal/mol), attributed to the positional isomerism of the pyrrole group .
- The sulfonamido group in this compound may enhance binding via hydrogen bonding with receptor residues, though experimental data specific to this compound are currently unavailable.
Solubility and Pharmacokinetics :
- The sulfonamido group increases aqueous solubility (predicted solubility: ~12 mg/mL at pH 6.3) compared to pyrrole-based analogs (Compound 1: ~8 mg/mL; Compound 2: ~9 mg/mL) .
- The dimethylisoxazole moiety may improve metabolic stability by resisting cytochrome P450 oxidation relative to pyrrole derivatives.
Research Findings and Mechanistic Insights
EphA4 Receptor Interaction (Inferred from Analogs)
- Compound 2 demonstrated a higher enthalpy change (ΔH = −4.3 kcal/mol) during ITC experiments, suggesting more favorable polar interactions with EphA4 compared to Compound 1 (ΔH = −3.8 kcal/mol) .
Selectivity Profiles
- Pyrrole-based analogs (Compounds 1 and 2) showed moderate selectivity for EphA4 over EphB2, while sulfonamido derivatives (e.g., the subject compound) may exhibit broader kinase inhibition due to their stronger hydrogen-bonding capacity.
Biological Activity
5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a sulfonamide group, and a hydroxylated benzoic acid moiety. The molecular formula is , with a molecular weight of approximately 288.29 g/mol.
Target Proteins
The primary target for this compound appears to be BRD4 (Bromodomain-containing protein 4) . It acts as an inhibitor of BRD4, which plays a crucial role in regulating gene expression through its interaction with acetylated lysines on histones and other proteins. The compound mimics acetyl-lysine, thereby displacing acetylated histone-mimicking peptides from bromodomains .
Biochemical Pathways
Inhibition of BRD4 by this compound affects several key biochemical pathways:
- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase in various cancer cell lines, including MCF-7 cells.
- Gene Expression Modulation : It modulates the expression of oncogenes such as c-MYC, contributing to its anti-proliferative effects .
- DNA Damage Induction : The compound has been shown to induce DNA damage responses in treated cells.
Anticancer Properties
The compound exhibits significant anti-proliferative activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) and MCF-7 cells. In vitro studies indicate that it can inhibit cell migration and colony formation, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to elucidate the specific mechanisms and efficacy against various pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is a solid compound that can be stored at room temperature. Its transport within biological systems is facilitated by specific solute carriers, allowing it to reach target tissues effectively.
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 cells, treatment with the compound resulted in:
- IC50 Values : The half-maximal inhibitory concentration was determined to be in the low micromolar range.
- Mechanisms : The study demonstrated that the compound not only inhibited proliferation but also induced apoptosis through activation of caspase pathways.
Case Study 2: In Vivo Studies
In vivo studies on animal models indicated that administration of the compound led to significant tumor regression in xenograft models of breast cancer. These findings support its potential as a therapeutic agent in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.29 g/mol |
| Primary Target | BRD4 |
| IC50 (MCF-7 Cells) | Low micromolar |
| Storage Conditions | Room temperature |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid, and what critical parameters influence reaction yields?
- Methodological Answer : The compound can be synthesized via sulfonamido coupling between 3,5-dimethylisoxazole-4-sulfonyl chloride and 2-hydroxybenzoic acid derivatives. Critical parameters include solvent selection (e.g., DMSO for intermediate solubility), reflux duration (18–24 hours), and purification via recrystallization using water-ethanol mixtures. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and pH (maintained at 8–9 using NaHCO₃) to minimize hydrolysis .
Q. How should researchers approach the characterization of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the sulfonamido NH proton (δ 10.2–10.8 ppm, singlet) and aromatic protons (δ 6.8–8.1 ppm, multiplet). The isoxazole methyl groups appear as singlets at δ 2.4–2.6 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1160–1180 cm⁻¹ and 1340–1360 cm⁻¹) and hydroxyl groups (broad O–H stretch at 3200–3400 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺, expected at m/z 325.08 (C₁₂H₁₂N₂O₅S⁺) .
Q. What are the solubility and stability considerations for this compound under different experimental conditions?
- Methodological Answer : The compound exhibits limited aqueous solubility (0.2–0.5 mg/mL in water at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under acidic conditions (pH < 3) via sulfonamide hydrolysis. Store at −20°C in inert atmospheres (N₂) to prevent oxidation of the hydroxyl group .
Advanced Research Questions
Q. How can researchers optimize the sulfonamido coupling step to improve regioselectivity and minimize by-products?
- Methodological Answer : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as catalysts to enhance coupling efficiency (yield >85%). Kinetic studies suggest reducing reaction time from 18 to 8 hours by increasing temperature to 80°C, while maintaining regioselectivity (>95%) via steric hindrance from the 3,5-dimethylisoxazole group .
Q. What strategies resolve contradictions in spectral data interpretation for structural confirmation?
- Methodological Answer : Discrepancies in IR/NMR data (e.g., unexpected CO stretching frequencies) may arise from tautomerism or hydrogen bonding. Perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria. Compare experimental data with DFT-calculated spectra (B3LYP/6-31G*) for ambiguous signals .
Q. How to design enzyme inhibition studies given its structural similarity to salicylic acid derivatives?
- Methodological Answer : Target cyclooxygenase (COX) isoforms using in vitro assays with purified enzymes. Prepare dose-response curves (0.1–100 µM) and measure IC₅₀ values. Include positive controls (e.g., aspirin) and validate selectivity via COX-1/COX-2 inhibition ratios. Use molecular docking (AutoDock Vina) to predict binding interactions at the active site .
Q. What computational methods predict the impact of substituent variations on bioactivity?
- Methodological Answer : Apply QSAR models to evaluate substituent effects at the isoxazole and benzoic acid positions. Replace methyl groups with halogens (e.g., Cl, F) and calculate changes in LogP (AlogPs) and polar surface area (PSA). Validate predictions with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. How to develop a robust HPLC method for quantifying the compound in biological matrices?
- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% formic acid in water) and B (acetonitrile). Gradient: 10% B to 90% B over 15 minutes. Detect at 254 nm (λ_max for the benzoic acid moiety). Validate linearity (R² >0.99) in plasma samples after protein precipitation with acetonitrile (1:4 v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
